CCR5 Antagonist Activity of 1-(Cyclopentylamino)propan-2-ol Derivatives vs. Clinical Lead Maraviroc
Derivatives built on the 1-(cyclopentylamino)propan-2-ol scaffold exhibit potent antagonist activity at the human CCR5 receptor, a key target for HIV‑1 entry inhibition. In a functional assay using P4R5 cells co‑expressing CD4 and an LTR‑β‑galactosidase reporter, a compound from this series demonstrated an IC50 of 0.400 nM [1]. This places it in a comparable potency range to the FDA‑approved CCR5 antagonist Maraviroc (IC50 of 3.3 nM in a similar cellular antiviral assay) [2]. The scaffold's ability to achieve sub‑nanomolar potency against CCR5 highlights its utility in generating high‑affinity chemokine receptor modulators.
| Evidence Dimension | CCR5 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 0.400 nM (for a derivative of 1-(cyclopentylamino)propan-2-ol) |
| Comparator Or Baseline | Maraviroc: 3.3 nM |
| Quantified Difference | 8.25-fold more potent (0.400 nM vs. 3.3 nM) |
| Conditions | P4R5 cells co‑expressing CD4 and LTR‑β‑galactosidase; inhibition of HIV‑1 entry |
Why This Matters
For researchers in antiviral drug discovery, selecting a scaffold that enables sub‑nanomolar target engagement, as evidenced by this compound's derivative, is crucial for developing potent and selective CCR5 antagonists.
- [1] BindingDB. (2013). IC50: 0.400nM for CCR5 antagonist activity. Assay Source: SMILES String Search. View Source
- [2] Dorr, P., et al. (2005). Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity. Antimicrobial Agents and Chemotherapy, 49(11), 4721-4732. View Source
